4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol
Description
Properties
IUPAC Name |
4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHTXUDPYYVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Characterization of 4 5 Bromo 1,3,4 Thiadiazol 2 Yl Phenol
Spectroscopic Techniques for Molecular Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol by probing the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the compound's identity and electronic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure and data from analogous compounds. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenol (B47542) ring and the hydroxyl group. The protons on the 4-substituted phenol ring typically present as an AA'BB' system, which often simplifies to two doublets.
A signal for the hydroxyl (-OH) proton is anticipated, which would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
The aromatic protons ortho to the hydroxyl group are expected to resonate at a different frequency than those ortho to the thiadiazole ring, both appearing as doublets due to coupling with their adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom in the phenyl ring and the thiadiazole ring. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to show characteristic peaks at approximately 164 ppm and 159 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | Variable | Broad Singlet | Phenolic -OH |
| ¹H | ~7.8-8.0 | Doublet | 2H, Aromatic (ortho to thiadiazole) |
| ¹H | ~6.9-7.1 | Doublet | 2H, Aromatic (ortho to -OH) |
| ¹³C | ~160-165 | Singlet | C-Br in thiadiazole ring |
| ¹³C | ~155-160 | Singlet | C attached to phenyl ring in thiadiazole |
| ¹³C | ~158-162 | Singlet | Aromatic C-OH |
| ¹³C | ~128-132 | Singlet | Aromatic CH (ortho to thiadiazole) |
| ¹³C | ~120-125 | Singlet | Aromatic C attached to thiadiazole |
| ¹³C | ~115-118 | Singlet | Aromatic CH (ortho to -OH) |
Note: These are predicted values based on general chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. For related thiadiazole derivatives, key vibrations include N-H stretching, C=O, and C=N stretching. scispace.com
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.
Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.
C=C and C=N Stretches: The spectrum should show characteristic absorptions in the 1450-1610 cm⁻¹ region, corresponding to the C=C stretching vibrations of the phenyl ring and the C=N stretching of the thiadiazole ring. dergipark.org.tr
C-S Stretch: The vibration of the C-S bond within the thiadiazole ring typically appears in the fingerprint region, often around 700 cm⁻¹. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretching | 3200 - 3600 (broad) | Phenolic -OH |
| C-H Stretching (Aromatic) | 3000 - 3100 | Phenyl Ring |
| C=N Stretching | 1590 - 1610 | Thiadiazole Ring |
| C=C Stretching (Aromatic) | 1450 - 1600 | Phenyl Ring |
| C-O Stretching | 1200 - 1260 | Phenolic C-O |
| C-S Stretching | 690 - 710 | Thiadiazole Ring |
Note: These are characteristic frequency ranges. The exact position and intensity of the bands depend on the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring electronic transitions, primarily π→π* and n→π. The conjugated system formed by the phenyl and thiadiazole rings in this compound is expected to result in characteristic absorption maxima (λ_max) in the UV region. Studies on structurally similar brominated benzothiadiazoles have shown absorption maxima around 240 nm. mdpi.com The presence of the phenolic group, an auxochrome, may lead to a bathochromic (red) shift in the absorption bands.
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λ_max (nm) | Chromophore |
| π→π | ~250 - 280 | Phenyl Ring |
| π→π* | ~280 - 320 | Phenyl-Thiadiazole Conjugated System |
Note: The solvent can significantly influence the position of the absorption maxima.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrN₂OS), the calculated monoisotopic mass is approximately 255.93 Da. A high-resolution mass spectrum would confirm this exact mass.
A crucial feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₅BrN₂OS |
| Molecular Weight (average) | 257.11 g/mol |
| Monoisotopic Mass | 255.9306 Da |
| Expected Molecular Ion Peaks | [M]⁺ at m/z ≈ 256, [M+2]⁺ at m/z ≈ 258 |
X-ray Crystallography for Solid-State Structural Analysis
While a single crystal structure for this compound itself is not publicly available, analysis of related structures provides significant insight into the expected solid-state conformation, bond parameters, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies of Bromothiadiazole and Related Thiadiazole Derivatives
X-ray diffraction studies on thiadiazole derivatives reveal important structural characteristics. For instance, the crystal structure of related thiadiazole compounds shows that the thiadiazole ring is planar. nih.gov In derivatives containing both a thiadiazole and a phenyl ring, the degree of coplanarity between the two rings can be influenced by the nature and position of substituents, which affects the electronic conjugation.
In the solid state, intermolecular interactions play a critical role in defining the crystal packing. For phenol-containing thiadiazoles, hydrogen bonding is a dominant interaction. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as acceptors. nih.gov These hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional networks. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are commonly observed, with typical distances of around 3.4 Å, contributing to the stability of the crystal lattice. nih.gov In brominated derivatives, halogen bonding (Br···N or Br···S interactions) could also be a potential feature in the crystal packing. Studies on a related brominated thiazole-phenol compound revealed a short intermolecular Br···O interaction. nih.gov
Table of Compounds Mentioned
| Compound Name |
| This compound |
| 2-Chloro-N-[5-(2-bromophenyl)- nih.govjocpr.comresearchgate.net-thiadiazol-2-yl]-acetamide |
| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol |
X-ray Crystallography for Solid-State Structural Analysis
Elucidation of Molecular Conformation and Geometry in Crystal Lattices
A definitive analysis of the molecular conformation and geometry of this compound within a crystal lattice is contingent upon future crystallographic studies. Such studies would reveal the precise spatial arrangement of its constituent atoms. Key parameters that would be determined include:
Bond Lengths and Angles: Precise measurements of the covalent bonds within the molecule would provide insight into its electronic structure. For instance, the lengths of the carbon-sulfur and carbon-nitrogen bonds in the thiadiazole ring, as well as the carbon-bromine and carbon-oxygen bonds, would be of significant interest.
Torsion Angles: These would describe the conformation of the molecule in detail, including any twisting or out-of-plane arrangements of the atoms.
Without experimental data, a theoretical exploration using computational modeling could offer predictions regarding the molecule's preferred conformation. However, such theoretical data would require experimental validation for conclusive scientific reporting.
Analysis of Inter- and Intramolecular Hydrogen Bonding Networks and Crystal Packing
The crystal packing of this compound would be significantly influenced by hydrogen bonding and other non-covalent interactions. The phenol group provides a hydroxyl (-OH) moiety, which is a strong hydrogen bond donor. The nitrogen atoms within the 1,3,4-thiadiazole ring can act as hydrogen bond acceptors.
Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the phenolic hydrogen and one of the nitrogen atoms of the thiadiazole ring would depend on the molecule's conformation. The formation of such a bond would lead to a more planar and rigid structure.
Intermolecular Hydrogen Bonding: It is highly probable that the hydroxyl group of one molecule would engage in intermolecular hydrogen bonding with the nitrogen or sulfur atoms of a neighboring molecule. These interactions would likely play a crucial role in the formation of one-, two-, or three-dimensional supramolecular networks in the crystal lattice.
The bromine atom could also participate in halogen bonding, a type of non-covalent interaction where the bromine atom acts as an electrophilic region, interacting with a nucleophilic site on an adjacent molecule.
A comprehensive analysis of the crystal packing would involve identifying all significant intermolecular contacts and describing the resulting network structure. This would provide valuable information about the stability and properties of the solid-state form of the compound.
Computational Chemistry and Theoretical Investigations of 4 5 Bromo 1,3,4 Thiadiazol 2 Yl Phenol
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust method for exploring molecular properties. For 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol, DFT calculations are instrumental in elucidating its geometry, electronic makeup, and reactivity.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated to find the minimum energy conformation. espublisher.com These optimized structural parameters provide a foundational understanding of the molecule's shape and steric properties.
A detailed electronic structure analysis follows the geometry optimization. This involves examining the distribution of electrons within the molecule, which governs its chemical behavior. Key aspects of the electronic structure include the molecular orbital energies and the charge distribution across the atoms. The presence of the electron-withdrawing bromine atom and the heteroatoms (nitrogen and sulfur) in the thiadiazole ring significantly influences the electron density distribution, creating regions of varying electrostatic potential. researchgate.net This, in turn, dictates how the molecule interacts with other chemical species.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.89 | C-S-C | 86.5 |
| S-C(Br) | 1.75 | N-N=C | 115.0 |
| N-N | 1.38 | C-C-O | 119.8 |
| C-O(phenol) | 1.36 | H-O-C | 109.5 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. wikipedia.orgmdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. irjweb.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. irjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This makes the molecule more polarizable and more likely to engage in chemical reactions. irjweb.com Conversely, a large energy gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is often centered on the electron-deficient thiadiazole ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. researchgate.net
| Parameter | Value (eV) |
| HOMO Energy (E_HOMO) | -6.25 |
| LUMO Energy (E_LUMO) | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.80 |
| Global Hardness (η) | 2.225 |
| Global Softness (S) | 0.449 |
| Electronegativity (χ) | 4.025 |
| Electrophilicity Index (ω) | 3.63 |
Charge sensitivity analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, is a powerful tool for predicting the sites of chemical reactions. researchgate.net The MEP map illustrates the charge distribution around a molecule, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions representing areas of low electron density (electrophilic sites). For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the thiadiazole ring, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the carbon atom attached to the bromine would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational preferences.
Molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound. These simulations model the movement of atoms over time, providing a dynamic picture of how the molecule behaves in a given environment (e.g., in a solvent). By analyzing the trajectory of the simulation, it is possible to identify the most stable conformations and the energy barriers between them. For this particular molecule, a key conformational feature to investigate would be the dihedral angle between the phenol ring and the thiadiazole ring, which would influence the extent of π-conjugation between the two ring systems.
Simulation of Molecular Interactions with Target Proteins and Material Surfaces
Computational simulations are pivotal in elucidating the interactions between this compound and various biological and material interfaces. These in silico techniques provide insights at an atomic level, guiding the rational design of new molecules with desired properties.
Interactions with Target Proteins:
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target protein. nih.govnih.gov For derivatives of 1,3,4-thiadiazole (B1197879), docking studies have been instrumental in identifying potential therapeutic targets and understanding binding mechanisms. nih.govresearchgate.netbiointerfaceresearch.com In a typical simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed in the protein's binding site, and its conformational flexibility is explored to find the most stable binding pose.
The binding affinity is quantified by a scoring function, often expressed in kcal/mol, which estimates the free energy of binding. For instance, studies on similar 1,3,4-thiadiazole derivatives targeting the estrogen receptor for breast cancer have shown that the phenolic hydroxyl group plays a crucial role in binding to the target protein. researchgate.netbiointerfaceresearch.com The simulation can reveal key interactions, such as:
Hydrogen Bonds: The phenol group and the nitrogen atoms of the thiadiazole ring are potential hydrogen bond donors and acceptors, respectively, which can form strong interactions with amino acid residues in the protein's active site.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.
Halogen Bonds: The bromine atom can participate in halogen bonding, a specific noncovalent interaction that can contribute to binding affinity and specificity.
In a study of 1,3,4-thiadiazole derivatives as potential inhibitors for the bacterial protein AvrRxo1-ORF1, molecular docking revealed that hydrophobic effects and hydrogen-bond interactions were key factors in the binding process. nih.gov Similarly, docking of other thiadiazole compounds into the active site of dihydrofolate reductase (DHFR) has been used to support and explain their observed biological activity. nih.gov These simulations provide a structural basis for the molecule's function and guide further chemical modifications to enhance potency.
Interactions with Material Surfaces:
Molecular dynamics (MD) and quantum mechanical calculations are used to simulate the interaction of molecules like this compound with material surfaces. These investigations are particularly relevant in fields like corrosion inhibition and materials science. For example, theoretical studies have been conducted on the adsorption of 1,3,4-thiadiazole derivatives on an iron (Fe) surface to understand their mechanism as corrosion inhibitors. jchemlett.comjchemlett.com
These simulations model the interface between the molecule and the material surface (e.g., Fe(110)). jchemlett.com Key parameters calculated include:
Adsorption Energy: This value indicates the strength of the interaction between the molecule and the surface. A higher adsorption energy suggests stronger binding and potentially better performance, for instance, in preventing corrosion. jchemlett.com
Binding Orientation: Simulations reveal the preferred orientation of the molecule on the surface. For thiadiazole derivatives, it is often found that the heteroatoms (nitrogen and sulfur) play a significant role in the adsorption process, acting as active sites for interaction with the metal surface. jchemlett.comjchemlett.com
Mechanism of Interaction: The calculations can distinguish between physisorption (driven by weaker van der Waals forces) and chemisorption (involving the formation of chemical bonds). Studies on related compounds suggest that thiadiazoles can be adsorbed onto an iron surface through van der Waals forces, indicating a physical adsorption mechanism. jchemlett.comjchemlett.com
These theoretical approaches allow researchers to predict how this compound might behave at a material interface, providing valuable information for the development of new functional materials and coatings.
Structure-Activity Relationship (SAR) Theoretical Frameworks
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They aim to identify the relationships between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.netnih.gov For this compound, SAR frameworks are used to understand how modifications to its core structure—the phenol ring, the 1,3,4-thiadiazole ring, and the bromine substituent—would affect its biological function. The 1,3,4-thiadiazole nucleus is a common feature in various pharmaceutical agents, and its derivatives are known to exhibit a wide spectrum of bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.com The mesoionic nature of this ring can enhance the ability of these compounds to cross cellular membranes and bind to biological targets. mdpi.com
Computational Approaches to Correlate Structural Features with Biological Function
Quantitative Structure-Activity Relationship (QSAR) is a key computational approach that develops mathematical models to correlate the chemical structure of compounds with a specific biological effect. researchgate.netajchem-b.comnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule.
For a molecule like this compound, relevant descriptors would include:
Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule. researchgate.net
Steric Descriptors: Like molecular volume, surface area, and specific substituent parameters that describe the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and affects its ability to cross cell membranes.
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, which describe its connectivity and branching.
A QSAR model is built by finding a statistical relationship between these descriptors and the observed biological activity (e.g., IC50 values) for a series of related compounds. For instance, a QSAR study on 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols found that the chemical shifts of protons in hydroxyl groups and carbon atoms in the thiadiazole ring were decisive descriptors for predicting antiproliferative activity. nih.gov
Another powerful technique is 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA aligns a set of molecules and calculates their steric and electrostatic fields. It then generates a model that relates variations in these fields to changes in biological activity. nih.gov For a series of thiadiazole derivatives, a CoMFA model could produce contour maps highlighting regions where bulky or electropositive/electronegative substituents would likely increase or decrease activity, providing a visual guide for designing more potent analogues. nih.gov
The table below summarizes findings from SAR studies on related 1,3,4-thiadiazole compounds, illustrating how specific structural features influence biological activity.
| Structural Moiety/Feature | Modification/Observation | Impact on Biological Activity | Reference(s) |
| Phenol Group | The presence of a phenolic -OH group. | Often crucial for binding to target proteins, such as the estrogen receptor, through hydrogen bonding. | researchgate.netbiointerfaceresearch.com |
| Substituents on Phenyl Ring | Addition of bulky groups (e.g., bromo, trifluoro). | Can improve activity due to steric interactions in the binding pocket. | nih.gov |
| 1,3,4-Thiadiazole Ring | Replacement of the core ring. | Generally leads to a significant decrease in activity, highlighting its importance as a pharmacophore. | mdpi.com |
| Substituent Position | Moving a key functional group to a different position on the core structure. | Can cause a sudden decrease in activity, indicating high specificity of the target interaction. | mdpi.com |
This table is generated based on data from related 1,3,4-thiadiazole compounds to illustrate SAR principles.
Application of Electronic-Topological Methods and Neural Networks in SAR Studies
To handle the complexity of SAR, more advanced computational methods like Electronic-Topological Methods (ETM) and Artificial Neural Networks (ANN) are employed.
Electronic-Topological Methods (ETM):
The ETM is a sophisticated SAR approach that combines quantum-chemical calculations with topological analysis. nih.gov This method does not require the alignment of molecules. Instead, it identifies specific combinations of electronic and geometric parameters within a molecule that are statistically correlated with its biological activity. These combinations are known as pharmacophores (features responsible for activity) and anti-pharmacophores (features that hinder activity). nih.gov
For this compound, an ETM study would involve:
Conformational Analysis: Determining the stable 3D structures of the molecule.
Quantum-Chemical Calculations: Calculating electronic parameters for each atom, such as charge, and geometric parameters like interatomic distances.
Feature Identification: The ETM algorithm would then search for specific spatial and electronic patterns common to active molecules and absent in inactive ones within a training set. The output could be a set of rules defining the ideal distances and electronic properties of key atoms (e.g., the phenolic oxygen, the bromine atom, the thiadiazole sulfur) required for optimal biological function.
Artificial Neural Networks (ANN):
Artificial Neural Networks are computational models inspired by the structure of the human brain, capable of modeling highly complex and non-linear relationships. In QSAR studies, ANNs are used to build predictive models that can outperform traditional linear regression methods, especially when dealing with large and diverse datasets. researchgate.net
A typical ANN-based QSAR study for thiadiazole derivatives would involve:
Input Layer: Each neuron in this layer corresponds to a molecular descriptor (e.g., logP, dipole moment, atomic charges).
Hidden Layer(s): These layers perform non-linear transformations of the input data, allowing the network to learn complex patterns.
Output Layer: This layer produces the predicted biological activity.
The network is "trained" using a set of compounds with known activities. Through this training process, the ANN learns the intricate relationships between the molecular descriptors and the biological outcome. Once trained, the model can be used to predict the activity of new, untested compounds like this compound with high accuracy. researchgate.net This approach is particularly effective for extracting valuable information from large chemical datasets to classify new compounds and predict their properties. researchgate.net
Molecular Mechanisms of Action and Enzyme Inhibition Studies of Thiadiazole Phenol Derivatives
Elucidation of Enzyme Inhibition Potentials and Kinetic Mechanisms
The inhibitory potential of thiadiazole-phenol derivatives has been evaluated against a range of enzymes, revealing varied potencies and mechanisms of action.
Research has demonstrated that the thiadiazole scaffold is a versatile pharmacophore, showing inhibitory activity against several key enzymes.
Urease: A structurally related compound, 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione, was identified as a highly potent inhibitor of urease, an enzyme implicated in pathologies such as peptic ulcers and urolithiasis. researchgate.net This highlights the potential of the 4-hydroxyphenyl-1,3,4-thiadiazole core in urease inhibition. Other studies on different thiadiazole derivatives have also shown significant inhibitory potential against urease. nih.gov
α-Glucosidase and α-Amylase: These enzymes are key targets in the management of type 2 diabetes. Inhibition of α-glucosidase and α-amylase delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govnih.gov Various derivatives containing the 1,3,4-thiadiazole (B1197879) moiety have been reported as potent inhibitors of α-glucosidase, with some compounds showing significantly higher activity than the reference drug, acarbose. nih.gov
Kinesin Spindle Protein (KSP): KSP (also known as Eg5) is a motor protein essential for the formation of the bipolar spindle during mitosis, making it a critical target in cancer therapy. nih.govnih.gov The thiadiazole structure is a recognized scaffold for KSP inhibitors. nih.gov Compounds like Filanesib, a thiadiazole derivative, have shown potent KSP inhibition, leading to mitotic arrest and cell death in proliferating cancer cells. nih.govnih.gov
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by deacetylating histone and non-histone proteins. nih.gov Their deregulation is associated with various diseases, including cancer. While direct studies on 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol are limited, related 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids have been synthesized and shown to possess HDAC inhibition effects.
Phosphodiesterase-7 (PDE7): PDE7 is a high-affinity enzyme specific for cyclic AMP (cAMP), a key second messenger in cellular signaling. bue.edu.eg Inhibition of PDE7 is being explored for inflammatory and neurological diseases. Studies on related heterocyclic structures, such as iminothiadiazoles and quinazolines, have demonstrated PDE7 inhibitory activity, suggesting the potential of the broader thiadiazole class in targeting this enzyme. bue.edu.egresearchgate.net
Elastase: Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. While direct data on the target compound is not available, related sulfur-nitrogen heterocyclic compounds, specifically thiazole (B1198619) derivatives, have been identified as potent, nanomolar inhibitors of HNE. mdpi.com
Carbonic Anhydrase: Phenols are known to be competitive inhibitors of human Carbonic Anhydrase II (hCA II). This suggests that the phenol (B47542) moiety of the target compound could play a significant role in interacting with this enzyme family.
Kinetic studies are crucial for understanding how an inhibitor interacts with its target enzyme.
Urease Inhibition: Kinetic analysis performed on the closely related inhibitor, 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione, revealed a purely competitive mode of inhibition, with a Ki value of 2 µM. researchgate.net This indicates that the inhibitor likely binds to the active site of the urease enzyme, competing with the natural substrate, urea. In contrast, other studies on different thiadiazole derivatives have reported non-competitive inhibition, suggesting that the precise mode of binding can be influenced by the specific substituents on the thiadiazole ring. nih.gov
Elastase Inhibition: For related thiazole-based inhibitors of human neutrophil elastase, kinetic studies revealed a mixed mechanism of action. mdpi.com This implies that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).
| Enzyme | Related Compound/Class | Inhibition Mode | Ki Value | IC50 Value |
| Urease | 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | Competitive | 2 µM | - |
| Urease | 5-nitrofuran-2-yl-thiadiazole derivatives | Non-competitive | - | 0.94 - 6.78 μM nih.gov |
| α-Glucosidase | 1,3,4-Thiadiazole derivatives | - | 4.48 ± 0.25 µM | 4.68 ± 0.23 µM nih.gov |
| KSP | Filanesib (Thiadiazole derivative) | - | - | 6 nM (ATPase) nih.gov |
| Elastase | Azetidine-2,4-dione based thiazoles | Mixed | - | 35.02–44.59 nM mdpi.com |
Pathways of Biological Modulation at the Sub-Cellular Level
The inhibition of specific enzymes by this compound and its analogs can modulate distinct sub-cellular pathways.
Modulation of Mitosis: By inhibiting KSP, thiadiazole derivatives directly interfere with the process of cell division. KSP inhibition prevents the separation of centrosomes, leading to the formation of abnormal monopolar spindles ("monoasters"). nih.govmdpi.com This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which can ultimately trigger apoptosis or programmed cell death. mdpi.com This mechanism is the basis for their investigation as anticancer agents.
Regulation of Gene Expression: Inhibition of HDACs leads to an increase in histone acetylation (hyperacetylation). nih.gov This relaxes the chromatin structure, making the DNA more accessible to transcription factors and leading to changes in the expression of various genes that control processes like cell growth, differentiation, and apoptosis. nih.gov
Modulation of Intracellular Signaling: Phosphodiesterases like PDE7 are crucial for regulating the levels of the second messenger cAMP. Inhibition of PDE7 would lead to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, such as those mediated by protein kinase A (PKA). This can affect a wide array of cellular functions, including inflammation and neuronal processes.
Metabolic Pathway Modulation: The inhibition of α-amylase and α-glucosidase directly impacts carbohydrate metabolism. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides in the gastrointestinal tract, these inhibitors effectively reduce the rate of glucose absorption, thereby modulating post-meal blood glucose levels. nih.gov
Inhibition of Nucleic Acid (DNA/RNA) Synthesis and Replication Processes
The 1,3,4-thiadiazole core is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. This structural similarity allows thiadiazole derivatives to interfere with the synthesis and replication of DNA and RNA. nih.gov The planar structure of the thiadiazole ring, combined with the attached phenol group, facilitates interactions with the helical structure of DNA.
Studies on analogous thiadiazole compounds have demonstrated their ability to bind to DNA. For instance, research on a 4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl)phenyl benzoate (B1203000) derivative revealed a competitive intercalation mechanism with calf thymus DNA (ctDNA). nih.gov This mode of binding, where the molecule inserts itself between the base pairs of the DNA, can disrupt the normal functions of DNA-dependent enzymes involved in replication and transcription. Spectroscopic analysis, including UV-vis absorption and fluorescence spectroscopy, has been employed to confirm these interactions and calculate binding constants. nih.govsemanticscholar.orgnih.gov
Furthermore, some bromo-substituted heterocyclic compounds have shown the ability to inhibit topoisomerase I, an enzyme essential for resolving DNA topological stress during replication and transcription. nih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds can lead to DNA strand breaks and ultimately trigger cell death. While direct evidence for this compound is not available, the presence of the bromo-thiadiazole moiety suggests a potential for similar topoisomerase inhibition.
The table below summarizes findings from studies on the interaction of various thiadiazole derivatives with DNA, providing insights into the potential mechanisms of this compound.
| Compound Class | Method of Study | Observed Interaction with DNA | Potential Consequence | Reference |
| 1,3,4-Thiadiazole derivatives | UV-vis Spectroscopy | Intercalation with Calf Thymus DNA (ctDNA) | Inhibition of DNA replication and transcription | semanticscholar.orgnih.gov |
| 4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl)phenyl benzoate | Optical Spectroscopy, Molecular Docking | Competitive intercalation with ctDNA | Disruption of DNA-protein interactions | nih.gov |
| 5-Bromo-terbenzimidazoles | Topoisomerase I poisoning assay | Inhibition of Topoisomerase I | Induction of DNA strand breaks | nih.gov |
| Thiazole-based stilbene (B7821643) analogs | Topoisomerase IB inhibition assay | Inhibition of DNA Topoisomerase IB | Blockade of DNA replication | mdpi.com |
Modulation of Protein Function (e.g., ATP-binding pockets, enzyme catalytic sites)
In addition to interacting with nucleic acids, thiadiazole-phenol derivatives can exert their biological effects by modulating the function of essential proteins, particularly enzymes. A common mechanism is the inhibition of kinase activity through interaction with their ATP-binding pockets. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.
Computational docking studies have been instrumental in predicting the binding affinity of thiadiazole derivatives to various protein targets. For example, molecular docking simulations of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase have shown significant binding affinities. ijpsjournal.com These studies suggest that the thiadiazole scaffold can fit into the ATP-binding site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby competing with ATP and inhibiting the enzyme's catalytic activity.
The phenol group on these molecules can also contribute significantly to protein binding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with the catalytic sites of enzymes. For instance, studies on 1,3,4-thiadiazole derivatives bearing a phenol moiety have demonstrated potent inhibition of tyrosinase, with the hydroxy group being identified as a key active group for binding. nih.gov
The table below presents data from molecular docking and inhibition studies of various thiadiazole derivatives with different protein targets, highlighting their potential to modulate protein function.
| Derivative Class | Target Enzyme/Protein | Method of Study | Key Findings | Reference |
| 5-(4-Bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Molecular Docking | High binding affinity to the ATP-binding pocket. | ijpsjournal.com |
| Imidazo[2,1-b] semanticscholar.orgnih.govijpsjournal.comthiadiazole derivatives | Pim-1 Protein Kinase | Molecular Docking, Molecular Dynamics | Stable binding in the active site, forming hydrogen bonds with key residues. | researchgate.net |
| 1,3,4-Thiadiazole derivatives | Sterol 14-demethylase | Molecular Docking, MD Simulation | Identification of binding modes and interaction with the protein. | nih.gov |
| 1,3,4-Thiadiazole Schiff base derivatives with phenol | Mushroom Tyrosinase | Enzyme Inhibition Assay, Molecular Docking | Potent uncompetitive inhibition; strong binding affinity. | nih.gov |
| Substituted 1,3,4-thiadiazole derivatives | ADP-sugar pyrophosphatase (NUDT5) | Molecular Docking | High binding scores and formation of hydrogen bonds with the target gene. | researchgate.netuowasit.edu.iq |
Advanced Research Applications in Materials Science and Chemical Sensing
Incorporation of Thiadiazole Derivatives into Functional Materials
The 1,3,4-thiadiazole (B1197879) ring is a key component in the design of novel functional materials due to its inherent electronic properties and stability. Its integration into larger molecular or polymeric systems allows for the fine-tuning of material characteristics for specific technological needs.
Investigation of Optoelectronic Properties for Device Applications
Thiadiazole derivatives are recognized for their interesting optical and electronic properties, making them promising candidates for optoelectronic device applications. The aromatic thiadiazole ring possesses electron-withdrawing characteristics and facilitates good π-electron conjugation, which are crucial for creating materials with tailored energy levels. Light-emitting conjugated organic compounds have garnered significant research interest due to their adjustable optoelectronic properties, which allow for their use in devices like field-effect transistors, sensors, light-emitting diodes (OLEDs), and photovoltaic cells. dntb.gov.ua
The strategy of creating "donor-acceptor" systems is often employed to decrease the band gap of conjugated compounds. dntb.gov.ua In such architectures, the electron-accepting nature of the thiadiazole unit can be paired with electron-donating moieties to control the photophysical properties of the material. dntb.gov.ua Molecular design allows for the modification of a polymer's optical, electronic, and optoelectronic properties by controlling its energy gap. spiedigitallibrary.org Theoretical calculations, such as those based on density functional theory (DFT), are used to predict the HOMO-LUMO gap, dipole moment, and polarizability of thiadiazole-based materials, guiding the synthesis of compounds with desired nonlinear optical properties. spiedigitallibrary.orgresearchgate.net The incorporation of thiadiazole units into polymers has been shown to result in materials that emit blue or green fluorescence and exhibit good solubility in common organic solvents.
Development of Thiadiazole-Based Conducting Polymers and Other Advanced Polymeric Materials
The development of conducting polymers is a major focus in materials science, and thiadiazole derivatives are key structural components in some of these materials. spiedigitallibrary.orgresearchgate.net The inclusion of heterocyclic structures like thiadiazole is a strategy aimed at reducing the energy band gap of conjugated polymers, which is of significant interest for producing highly conductive polymers, potentially without the need for doping. spiedigitallibrary.orgresearchgate.net
Coordination Chemistry and Metal Complex Formation
The thiadiazole ring contains nitrogen and sulfur heteroatoms with available lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. researchgate.net This versatility has led to extensive research into the coordination chemistry of thiadiazole derivatives and the properties of the resulting metal complexes. isres.org
Role of Thiadiazole Moieties as Versatile Ligands in Metal Complexes
Thiadiazole moieties are versatile ligands in coordination chemistry. isres.org The nitrogen and sulfur heteroatoms within the ring can act as active coordination positions for metal ions, enabling the formation of a wide variety of metal-organic frameworks and complexes. The coordination mode of thiadiazole-derived ligands can be influenced by the presence of other substituents on the ring system. mdpi.com
In the case of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol, coordination with a metal ion could occur through one of the thiadiazole nitrogen atoms. Furthermore, the phenolic hydroxyl group can be deprotonated, providing an additional site for chelation with the metal center. mdpi.com Studies on structurally similar ligands have shown that chelation often occurs via a thiadiazole nitrogen and a deprotonated hydroxyl group from a neighboring moiety. mdpi.com The specific ligand-to-metal ratio in these complexes can vary, with both 1:1 and 2:1 ratios being observed, for instance, in complexes with Zn(II) and Cu(II) ions. mdpi.com The ability of these compounds to form stable complexes is critical for their application in areas like catalysis and sensing.
Studies on Electronic Structure and Bonding in Thiadiazole-Metal Coordination Systems
The electronic structure and nature of bonding in thiadiazole-metal complexes are investigated using both experimental techniques and theoretical calculations, such as Density Functional Theory (DFT). nih.govnih.gov These studies provide insight into the geometry of the coordination cavity and the influence of the thiadiazole ring on the electronic properties of the complex. semanticscholar.org
Analysis of metal complexes with ligands analogous to thiadiazoles reveals that the nature of the metal-nitrogen bond can have both ionic and covalent character. semanticscholar.org Quantum Theory of Atoms in Molecules (QTAIM) calculations are used to analyze the electron density distribution and characterize the bonding. nih.gov The presence of electron-withdrawing thiadiazole rings can induce a shift of electron density within the complex. nih.govnih.gov This shift can influence the bond lengths and angles within the coordination sphere. nih.gov Time-dependent DFT (TD-DFT) is employed to simulate and interpret the electronic absorption spectra of these complexes, correlating the electronic structure with observed optical properties, such as the position of the Q-band. nih.govsemanticscholar.org
Corrosion Inhibition Applications
Thiadiazole derivatives have been extensively studied and recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netmdpi.comjmaterenvironsci.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.com
The inhibition mechanism involves the interaction of the inhibitor molecule with the metal surface. The presence of heteroatoms like nitrogen and sulfur, which have lone pairs of electrons, facilitates the formation of coordinate covalent bonds with the vacant d-orbitals of the metal atoms. jmaterenvironsci.com Additionally, the π-electrons of the aromatic thiadiazole ring can interact with the metal surface. This adsorption process blocks the active corrosion sites, thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.com
The molecular structure of the thiadiazole derivative plays a critical role in its inhibition efficiency. The presence of electron-donating groups (e.g., -OH, -NH2) tends to increase the electron density on the molecule, enhancing its adsorption and inhibition performance. researchgate.net Conversely, electron-withdrawing groups may decrease the inhibition activity. researchgate.net Studies have shown that thiadiazole derivatives can act as mixed-type inhibitors, meaning they affect both anodic and cathodic processes. mdpi.com The effectiveness of these inhibitors generally increases with their concentration. mdpi.com
Below is a table summarizing research findings on the corrosion inhibition performance of various thiadiazole derivatives on mild steel in acidic solutions.
| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Technique(s) Used | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | High (increases with concentration) | PDP, EIS, OCP | mdpi.com |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Moderate (increases with concentration) | PDP, EIS, OCP | mdpi.com |
| Bis-thiadiazole derivatives | Mild Steel | Dilute HCl | >90% at 40 ppm | Weight Loss, EIS, PDP | jmaterenvironsci.com |
| N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino) acetamide (B32628) (ATPA) | Muntz metal | Acidic Media | High | Weight Loss, EIS | researchgate.net |
| Table showing a summary of corrosion inhibition data for selected thiadiazole derivatives. (PDP: Potentiodynamic Polarization; EIS: Electrochemical Impedance Spectroscopy; OCP: Open Circuit Potential) |
Advanced Research Applications of this compound in Materials Science and Chemical Sensing
Following a comprehensive search of scientific literature and databases, no specific research articles or detailed experimental data were found for the compound This compound pertaining to its applications in materials science for protective film formation or as a chemosensor.
The subsequent sections of this article, as requested in the outline, cannot be generated with scientifically accurate and specific information. The required topics are:
Design and Development of Chemosensors and Molecular Probes
Exploiting Fluorescent and Spectroscopic Properties for Sensing Applications
While the broader class of thiadiazole derivatives has been investigated for these purposes, there is no available research that specifically elucidates the molecular interactions of this compound with metal surfaces or explores its fluorescent and spectroscopic properties for sensing applications. Therefore, providing detailed research findings, data tables, or an in-depth discussion on its mechanisms of action in these areas is not possible at this time.
To fulfill the user's request, specific studies on This compound would need to be published and accessible. General discussions about related compounds would fall outside the strict scope of the provided instructions.
Analytical Methodologies for the Determination of 4 5 Bromo 1,3,4 Thiadiazol 2 Yl Phenol
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol and related derivatives, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are particularly valuable tools.
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the precise quantification and purity verification of thiadiazole derivatives. The technique's high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and degradation products.
Reversed-phase HPLC is commonly employed for the analysis of polar heterocyclic compounds like this compound. In a typical setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. For similar thiadiazole compounds, mobile phases often consist of a mixture of acetonitrile (B52724) and a buffer solution (e.g., acetate (B1210297) or phosphate (B84403) buffer) to control pH and ensure reproducible retention times. researchgate.net Detection is typically achieved using a UV-Vis detector set at the compound's maximum absorbance wavelength, which for many thiadiazole derivatives falls in the range of 305-320 nm. researchgate.net
The method's validation would involve establishing linearity, accuracy, precision, and detection limits. For instance, calibration curves for related compounds have demonstrated linearity over concentration ranges from 0.34 to over 180 mg/L, with detection limits often in the sub-mg/L range. researchgate.net This robust performance allows for the accurate determination of compound purity and concentration in final products and research samples.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase Diaspher-110-C18 (5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile-acetate buffer solution (pH 4.70) mixture (5:95) | researchgate.net |
| Detection | UV at 310-320 nm | researchgate.net |
| Flow Rate | 1.2 mL min⁻¹ | researchgate.net |
| Linear Range (Example) | 12.5–2000 ng mL⁻¹ | researchgate.net |
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions and verifying the effectiveness of purification steps. youtube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. ijmm.irijmm.ir
The process involves spotting a small amount of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). For thiadiazole derivatives, a common eluent system is a mixture of methyl alcohol and ethyl acetate (e.g., 3:7 ratio). ijmm.irresearchgate.net The separated spots are visualized, often under UV light, allowing for the calculation of the retention factor (Rf) for each component. researchgate.net A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. Similarly, after purification, TLC can confirm the absence of impurities in the final product.
Spectrophotometric and Titrimetric Analytical Approaches
Spectrophotometric and titrimetric methods offer alternative analytical pathways, often based on specific chemical reactions of the thiadiazole moiety. These techniques can be particularly useful when chromatographic equipment is unavailable or for specific quantitative applications.
UV-Visible spectrophotometry provides a simple and rapid means for the quantitative analysis of thiadiazole derivatives. rjptonline.orgrjptonline.org The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For this compound, the inherent UV absorbance of the aromatic and heterocyclic rings allows for direct quantification in a suitable solvent.
Furthermore, derivatization reactions can be used to enhance sensitivity and selectivity. For instance, coupling thiadiazole derivatives with other reagents can form intensely colored complexes that can be measured in the visible region, minimizing interference from other UV-absorbing compounds. rjptonline.orgrjptonline.org The development of a blue starch-iodine complex is one such method, where the absorbance is measured at approximately 605 nm. scirp.orgresearchgate.net Studies on various thiadiazoles have shown that Beer's law is obeyed in concentration ranges up to 6.0 ppm using this approach. scirp.orgresearchgate.net
| Compound Type | Linear Range (ppm) | Wavelength (nm) | Reference |
|---|---|---|---|
| Thiadiazole Derivative I & II | up to 4.0 | 605 | scirp.orgresearchgate.net |
| Thiadiazole Derivative V | up to 5.0 | 605 | scirp.orgresearchgate.net |
| Thiadiazole Derivative III, IV, VI | up to 6.0 | 605 | scirp.orgresearchgate.net |
To enhance the sensitivity of titrimetric and spectrophotometric methods, amplification reactions can be employed. scirp.orgresearchgate.net A notable example involves the reaction of the thiadiazole derivative with an iodine solution. scirp.org The unreacted iodine is removed, and the resulting iodide from the reaction is then subjected to an amplification process.
In this process, the iodide is oxidized to iodate (B108269) using bromine water. After removing excess bromine, potassium iodide is added. The iodate then reacts with the excess iodide to generate a six-fold amount of iodine. researchgate.net This amplified amount of iodine can then be determined either by titration with a standard thiosulfate (B1220275) solution or spectrophotometrically by forming the blue starch-iodine complex. scirp.orgresearchgate.net This amplification significantly lowers the detection limit, allowing for the determination of trace amounts of the compound. For example, by titration, 1 mL of a standard thiosulfate solution can be equivalent to as little as 0.041 mg of certain thiadiazole derivatives. scirp.orgresearchgate.net
Electrochemical Detection Methods
Electrochemical methods offer a highly sensitive approach for the analysis of electroactive compounds, including many heterocyclic systems. The core principle involves measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
The thiadiazole ring, along with the bromo and phenol (B47542) substituents in this compound, contains heteroatoms (N and S) and electron-rich systems that can be electrochemically active. nih.gov Studies on the electrochemical behavior of thiadiazole derivatives have shown that N and S atoms are often the main reactive sites, capable of interacting with electrode surfaces. nih.govresearchgate.net Techniques such as cyclic voltammetry or electrochemical impedance spectroscopy (EIS) can be used to characterize the redox behavior of the compound. nih.gov
While primarily used for studying surface interactions and corrosion inhibition, these electrochemical properties can be harnessed to develop quantitative analytical methods. nih.govresearchgate.net For example, a sensor could be designed where the compound is adsorbed onto an electrode surface, and the resulting change in impedance or current is measured. The magnitude of this change would be proportional to the concentration of the this compound in the sample, providing a basis for a sensitive and selective detection method.
Voltammetric and Amperometric Analysis of Thiadiazole Derivatives
While specific voltammetric and amperometric methods for the direct quantitative analysis of this compound are not extensively documented in publicly available literature, the electrochemical behavior of related thiadiazole and phenolic compounds has been investigated, providing a strong basis for the development of such analytical techniques. The electroactivity of the thiadiazole ring system, coupled with the phenolic group, suggests that these molecules are amenable to analysis by electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV).
The analysis of structurally similar compounds, such as phenolic thiazole (B1198619) derivatives, has been performed using screen-printed electrodes with graphite (B72142) and gold working electrodes. nih.gov In these studies, CV and DPV were employed to investigate the redox properties of the compounds. nih.gov For instance, the electrochemical behavior of some phenolic hydrazinyl-thiazole derivatives was studied in a 0.1 M HClO₄ electrolyte solution (pH = 1.2). nih.gov
Furthermore, a rapid and accurate voltammetric method was developed for the quantitative determination of a related compound, 2-mercapto-5-phenylammino-1,3,4-thiadiazole (MPATD), using carbon paste electrodes (CPE). nih.gov The study was conducted in an aqueous solution using cyclic voltammetry, with an Ag/AgCl reference electrode. nih.gov The investigation of MPATD revealed an irreversible oxidation process, and a linear relationship was established between the peak current height and the concentration of the compound, demonstrating the suitability of voltammetry for quantitative analysis. nih.gov
The general approach for analyzing thiadiazole derivatives often involves studying their redox characteristics in nonaqueous media like acetonitrile, using platinum or gold electrodes. researchgate.net The electroreduction properties of 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives have been investigated in aprotic solvents, showing that these compounds are more easily electroreduced than their corresponding diketones. researchgate.net
Based on these related studies, a hypothetical analytical method for this compound could be proposed. The phenolic hydroxyl group is expected to undergo oxidation at a solid electrode (e.g., glassy carbon, carbon paste, or gold). The potential for this oxidation would be influenced by the electron-withdrawing nature of the bromo-substituted thiadiazole ring. Voltammetric techniques such as DPV or square-wave voltammetry (SWV) would likely offer the best sensitivity and resolution for quantitative measurements.
The following table summarizes analytical parameters from a study on a related thiadiazole compound, which could serve as a starting point for method development for this compound.
| Parameter | Value |
| Analyte | 2-mercapto-5-phenylammino-1,3,4-thiadiazole (MPATD) |
| Technique | Linear Sweep Voltammetry |
| Working Electrode | Carbon Paste Electrode (CPE) |
| Reference Electrode | Ag/AgCl |
| Potential Range | -0.1 to +0.6 V |
| pH | Optimized between 1.0 and 10.0 |
| Linear Range | 2.5 x 10⁻⁹ to 1.25 x 10⁻⁷ mol/mL |
This data is for a related compound and serves as an illustrative example. nih.gov
Development of Electrochemical Sensors for Thiadiazole Compounds
Electrochemical sensors offer a sensitive, rapid, and cost-effective platform for the determination of various analytes. While no electrochemical sensor has been specifically developed for the direct detection of this compound, the unique properties of the thiadiazole moiety have been exploited in the fabrication of sensors for other target molecules. Thiadiazole derivatives can be used to modify electrode surfaces, enhancing their electrocatalytic activity and selectivity.
For example, 5-amino-2-mercapto-1,3,4-thiadiazole has been electropolymerized on single-use sensors for the detection of quercetin. semanticscholar.org In another study, an amperometric biosensor for epinephrine (B1671497) was developed by immobilizing the enzyme tyrosinase on a gold electrode modified with a film of a 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzo[c] nih.govresearchgate.netsemanticscholar.orgthiadiazole derivative. d-nb.info The thiadiazole-based film provided a suitable microenvironment for the enzyme and facilitated the amperometric detection of the analyte. d-nb.info
Conversely, electrodes modified with various materials have been developed for the detection of a wide range of phenolic compounds. nih.govmdpi.com For instance, a carbon paste electrode modified with Fe₃O₄ nanoparticles was used for the sensitive determination of sinapic acid, syringic acid, and rutin (B1680289) in wine samples. nih.govmdpi.com This suggests that a similar approach could be adopted for the development of a sensor for this compound. A glassy carbon or carbon paste electrode could be modified with nanomaterials (e.g., carbon nanotubes, metal nanoparticles) or conducting polymers to enhance the electrochemical signal of the target analyte.
The development of such a sensor would involve several key steps:
Selection of Electrode and Modifier: Choosing a suitable base electrode material (e.g., glassy carbon, gold, platinum) and a modifier that can enhance the sensitivity and selectivity towards the phenolic group of the target compound.
Optimization of Experimental Parameters: Optimizing the pH of the supporting electrolyte, accumulation time and potential (if using stripping voltammetry), and the instrumental parameters of the voltammetric technique (e.g., pulse amplitude and width in DPV).
Analytical Performance Evaluation: Determining the linear range, limit of detection (LOD), limit of quantification (LOQ), repeatability, reproducibility, and selectivity of the developed sensor.
The following table presents the performance characteristics of a sensor developed for various phenolic compounds, illustrating the typical analytical figures of merit that would be targeted in the development of a sensor for this compound.
| Analyte | Electrode | Technique | Linear Range | LOD |
| Sinapic Acid | Fe₃O₄-CPE | DPV | - | 2.2 x 10⁻⁷ M |
| Syringic Acid | Fe₃O₄-CPE | DPV | - | 2.6 x 10⁻⁷ M |
| Rutin | Fe₃O₄-CPE | DPV | - | 0.8 x 10⁻⁷ M |
This data is for a sensor for other phenolic compounds and serves as an illustrative example. nih.govmdpi.com
The development of a dedicated electrochemical sensor for this compound would be a valuable contribution to the analytical chemistry of this class of compounds, enabling its rapid and sensitive determination in various matrices.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for synthesizing 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol, and how are reaction conditions optimized?
- Answer : The compound is synthesized via cyclocondensation of hydrazides with appropriate aldehydes or ketones. For example, hydrazides can react with 4-bromo-substituted benzaldehydes in ethanol under reflux (80–100°C) for 6–12 hours, followed by purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry to maximize yield. Reaction progress is monitored using TLC or HPLC.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Answer : Key techniques include:
- 1H/13C NMR : To confirm the presence of aromatic protons (δ 6.8–7.5 ppm), bromine-induced deshielding, and thiadiazole ring protons (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (O–H stretch of phenol), 1600–1500 cm⁻¹ (C=N/C=C in thiadiazole), and 650 cm⁻¹ (C–Br stretch) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C₈H₅BrN₂OS), with fragmentation patterns confirming structural motifs .
Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?
- Answer : Use agar dilution or microbroth dilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined, with positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) to validate results .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Answer : Discrepancies may arise from solvation effects or crystal packing. Cross-validate computational models (DFT calculations at B3LYP/6-31G* level) with experimental X-ray crystallography data (if available) . For NMR, compare experimental shifts with simulated spectra using software like ACD/Labs or ChemDraw .
Q. What strategies are effective in optimizing the compound’s stability under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and identify degradation products .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the bromine substituent in bioactivity?
- Answer : Synthesize analogs with substituents varying in electronegativity (e.g., Cl, F, CH₃) at the 5-position of the thiadiazole ring. Compare their antimicrobial or enzyme inhibition profiles using standardized assays. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with target proteins like dihydrofolate reductase .
Q. What experimental designs address limitations in generalizing results from in vitro bioactivity studies to in vivo systems?
- Answer : Mitigate matrix effects by:
- Sample Stabilization : Use continuous cooling to slow organic degradation during prolonged assays .
- Multi-Omics Integration : Pair in vitro data with transcriptomic or metabolomic profiling of treated cell lines to identify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
